molecular formula C27H26N2O6S2 B1266690 Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) CAS No. 68015-60-1

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Cat. No.: B1266690
CAS No.: 68015-60-1
M. Wt: 538.6 g/mol
InChI Key: XSHPYHIIELUPAR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The compound’s sulphonate groups are known to form strong ionic bonds with positively charged amino acid residues in proteins, which can influence protein folding and stability. Additionally, the aminobenzenesulphonate moieties can participate in hydrogen bonding and hydrophobic interactions, further affecting the biochemical properties of the proteins it interacts with .

Cellular Effects

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) has been observed to impact various cellular processes. It can influence cell signaling pathways by interacting with key signaling proteins, potentially altering their activity and downstream effects. This compound can also affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes. Furthermore, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of action of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its sulphonate and aminobenzenesulphonate groups. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. Additionally, the compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) can change over time. The compound is relatively stable at room temperature, with a melting point of 160-162°C . It may degrade over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of normal cellular processes .

Metabolic Pathways

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that can further participate in biochemical reactions .

Transport and Distribution

Within cells and tissues, Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its biochemical activity and overall impact on cellular function .

Subcellular Localization

The subcellular localization of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The compound’s activity and function can be affected by its localization within the cell .

Preparation Methods

The synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) involves multiple steps, typically starting with the reaction of 1,4-phenylene diisocyanate with 2-aminobenzenesulfonic acid under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) undergoes various chemical reactions, including:

Scientific Research Applications

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets, altering their structure and function. This interaction can lead to changes in cellular pathways and processes, ultimately affecting the biological activity of the target molecules .

Comparison with Similar Compounds

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) can be compared with other similar compounds, such as:

The uniqueness of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

[4-[2-[4-(2-aminophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 2-aminobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6S2/c1-27(2,19-11-15-21(16-12-19)34-36(30,31)25-9-5-3-7-23(25)28)20-13-17-22(18-14-20)35-37(32,33)26-10-6-4-8-24(26)29/h3-18H,28-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHPYHIIELUPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7070979
Record name Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68015-60-1
Record name 1,1′-[(1-Methylethylidene)di-4,1-phenylene] bis(2-aminobenzenesulfonate)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 2-amino-, 1,1'-((1-methylethylidene)di-4,1-phenylene) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2-amino-, 1,1'-[(1-methylethylidene)di-4,1-phenylene] ester
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Record name Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)
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